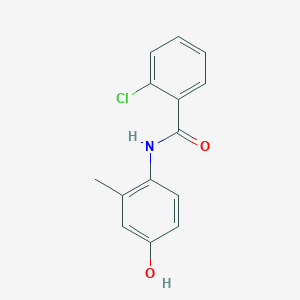

![molecular formula C14H20O3S B5596366 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, substitution, and hydrolysis reactions. For instance, the fabrication of 4-phenyl-2-butanone, a compound with structural similarities, involves Claisen's condensation and other reactions (Zhang, 2005). While not directly the same, these methods could provide insight into potential synthesis routes for 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone, such as those involving phenylsulfonyl groups, can be elucidated through techniques like X-ray diffraction. These structures are often characterized by specific spatial arrangements and bonding patterns that influence their chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds containing phenylsulfonyl groups and related functionalities participate in a variety of chemical reactions, such as Michael additions, cyclizations, and eliminations, which are critical for their applications in organic synthesis and drug development. For example, bis(phenylsulfonyl)butadienes engage in cycloaddition reactions with aryl imines to produce tetrahydropyridines (Padwa, Gareau, Harrison, & Norman, 1991).

Applications De Recherche Scientifique

Fabrication and Application in Medicine Synthesis

The compound is utilized in the synthesis of intermediates for medical applications, such as inflammation reduction and codeine synthesis. The process involves multiple steps, including Claisen's condensation and substitution reactions, highlighting its importance in medicinal chemistry research (Jiangli Zhang, 2005).

Catalyst Development for Organic Reactions

Research has demonstrated the use of novel nanosized N-sulfonated Brönsted acidic catalysts in organic synthesis, such as the one-pot synthesis of hexahydroquinolines via Hantzsch condensation. These findings underscore the potential of sulfone derivatives in enhancing reaction yields and efficiency under solvent-free conditions, showcasing their application in green chemistry (O. Goli-Jolodar et al., 2016).

Material Science and Engineering

Sulfone derivatives are pivotal in the development of new materials with specific properties. For instance, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating the role of sulfone compounds in advancing energy technologies. These materials exhibit excellent proton conductivity and mechanical properties, essential for high-performance fuel cells (Kazuya Matsumoto et al., 2009).

Organic Synthesis and Chemical Reactivity

The reactivity of sulfone compounds has been extensively studied, revealing their versatility in organic synthesis. For example, research on the electrochemical reduction of sulfone derivatives has provided insights into their reactivity, leading to the development of novel synthetic pathways and the understanding of reaction mechanisms (J. Pilard et al., 2001).

Advanced Polymer Design

Sulfone derivatives play a crucial role in designing novel polymers for high-temperature applications, such as fuel cells. The synthesis of poly(aryl ether sulfone) copolymers containing specific moieties demonstrates the utility of sulfone compounds in creating materials with desirable thermal properties and chemical resistance, crucial for advanced engineering applications (E. K. Pefkianakis et al., 2005).

Propriétés

IUPAC Name |

4-(2,3,5,6-tetramethylphenyl)sulfonylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-9-8-10(2)13(5)14(12(9)4)18(16,17)7-6-11(3)15/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJJGCSFRRECME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)CCC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

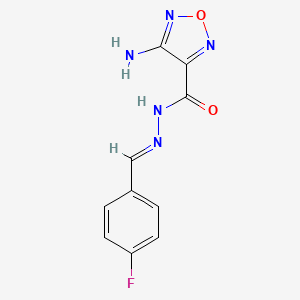

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)

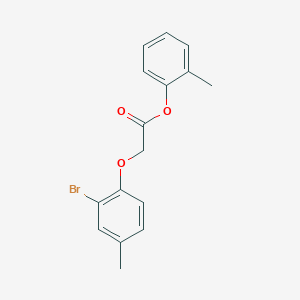

![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)

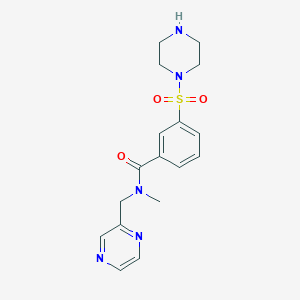

![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)